

Synthesis of Erbium-169 Labeled Hydroxyapatite Particulates for Radiosynoviorthesis

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Compound of Interest

Compound Name: Erbium-169

Cat. No.: B1209087

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Application Note AP169-HA-01

Introduction

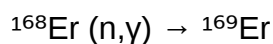
Radiosynoviorthesis (RSO) is a minimally invasive and effective local therapy for inflammatory joint diseases, such as rheumatoid arthritis. This procedure involves the intra-articular injection of a beta-emitting radionuclide in a particulate or colloidal form. The radiolabeled particles are phagocytosed by the superficial synovial cells, delivering a therapeutic radiation dose to the inflamed synovium and leading to its ablation. **Erbium-169** (^{169}Er) is a particularly suitable radionuclide for the treatment of smaller joints due to its favorable decay characteristics, including a moderate half-life and low-energy beta emissions.

Hydroxyapatite (HA), $\text{Ca}_{10}(\text{PO}_4)_6(\text{OH})_2$, is the primary mineral component of bone and has demonstrated excellent biocompatibility and bioactivity. Its particulate form serves as an ideal carrier for therapeutic radionuclides in RSO, as it is readily taken up by synoviocytes and exhibits minimal leakage from the joint cavity. This document provides a detailed protocol for the synthesis of **Erbium-169** labeled hydroxyapatite particulates.

Materials and Methods

Production of Erbium-169

Erbium-169 is produced by the thermal neutron irradiation of enriched Erbium-168 (^{168}Er).^{[1][2]}
^[3] The nuclear reaction is as follows:



Enriched $^{168}\text{Er}_2\text{O}_3$ is used as the target material to maximize the production yield and specific activity of ^{169}Er .^{[4][5]} The target is irradiated in a high-flux nuclear reactor. Following irradiation, the ^{169}Er can be separated from the remaining target material to increase its specific activity, although for applications like RSO, carrier-added ^{169}Er is often suitable.^{[4][6]}

Synthesis of Hydroxyapatite (HA) Particulates (1-10 μm)

A wet-chemical precipitation method is employed to synthesize hydroxyapatite particles in the desired size range of 1-10 micrometers, which is optimal for retention within the synovial cavity.

Protocol:

- Precursor Solution Preparation:
 - Prepare a 0.5 M solution of calcium nitrate tetrahydrate ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$) in deionized water.
 - Prepare a 0.3 M solution of diammonium hydrogen phosphate ($(\text{NH}_4)_2\text{HPO}_4$) in deionized water.
- Precipitation:
 - Slowly add the diammonium hydrogen phosphate solution to the calcium nitrate solution at a controlled rate while vigorously stirring.
 - Maintain the temperature of the reaction mixture at approximately 40°C.
 - Continuously monitor and adjust the pH of the suspension to 10-11 by the dropwise addition of ammonium hydroxide (NH_4OH) solution.
- Aging:
 - After the complete addition of the phosphate solution, continue stirring the resulting milky white suspension for an additional 24 hours at the same temperature to allow for the aging of the precipitate.

- Washing and Collection:
 - Allow the precipitate to settle, then decant the supernatant.
 - Wash the precipitate repeatedly with deionized water until the pH of the wash water is neutral. This can be facilitated by centrifugation.
- Drying and Sieving:
 - Dry the washed precipitate in an oven at 80-100°C for 24 hours.
 - The dried HA powder can be gently ground and sieved to obtain particles within the 1-10 micrometer size range. Particle size distribution should be confirmed using laser diffraction analysis.^[3]

Radiolabeling of Hydroxyapatite with Erbium-169

The labeling process involves the incorporation of $^{169}\text{Er}^{3+}$ ions into the hydroxyapatite structure.

Protocol:

- Preparation:
 - Suspend 5 mg of the synthesized 1-10 μm HA particulates in a sterile, pyrogen-free aqueous solution.^{[1][3]}
 - Adjust the pH of the suspension to approximately 7.5 using a suitable buffer (e.g., bicarbonate).^{[1][2][3]}
- Labeling Reaction:
 - Add the desired activity of $^{169}\text{ErCl}_3$ solution to the HA suspension.
 - Incubate the mixture at room temperature with constant gentle agitation for 30-60 minutes.
- Quality Control:
 - After incubation, centrifuge the suspension to separate the labeled particulates from the supernatant.

- Determine the radiochemical purity by measuring the radioactivity in the pellet and the supernatant. The radiochemical purity should be greater than 99%.[\[1\]](#)[\[2\]](#)
- The in vitro stability of the ^{169}Er -HA particulates should be assessed by incubating them in normal saline and human serum at 37°C and monitoring for any leaching of radioactivity over time.[\[1\]](#)[\[3\]](#)

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of ^{169}Er -HA particulates.

Table 1: Properties of **Erbium-169**

Parameter	Value	Reference(s)
Half-life ($T_{1/2}$)	9.4 days	[1] [2]
Beta (β^-) Max Energy	342 keV (45%), 351 keV (55%)	[1] [2] [3]
Gamma (γ) Energy	110.5 keV (0.0014%)	[1] [2] [3]

Table 2: Production Parameters for **Erbium-169**

Parameter	Value	Reference(s)
Target Material	Enriched $^{168}\text{Er}_2\text{O}_3$ (98.2%)	[1] [2] [4] [5]
Thermal Neutron Flux	$\sim 8 \times 10^{13}$ n/cm ² s	[1] [2] [3]
Irradiation Time	21 days	[1] [2] [3]
Specific Activity (at EOB)	415 ± 23 MBq/mg	[1] [2] [3]
Radionuclidic Purity (at EOB)	$99.22 \pm 0.17\%$	[1] [2] [3]

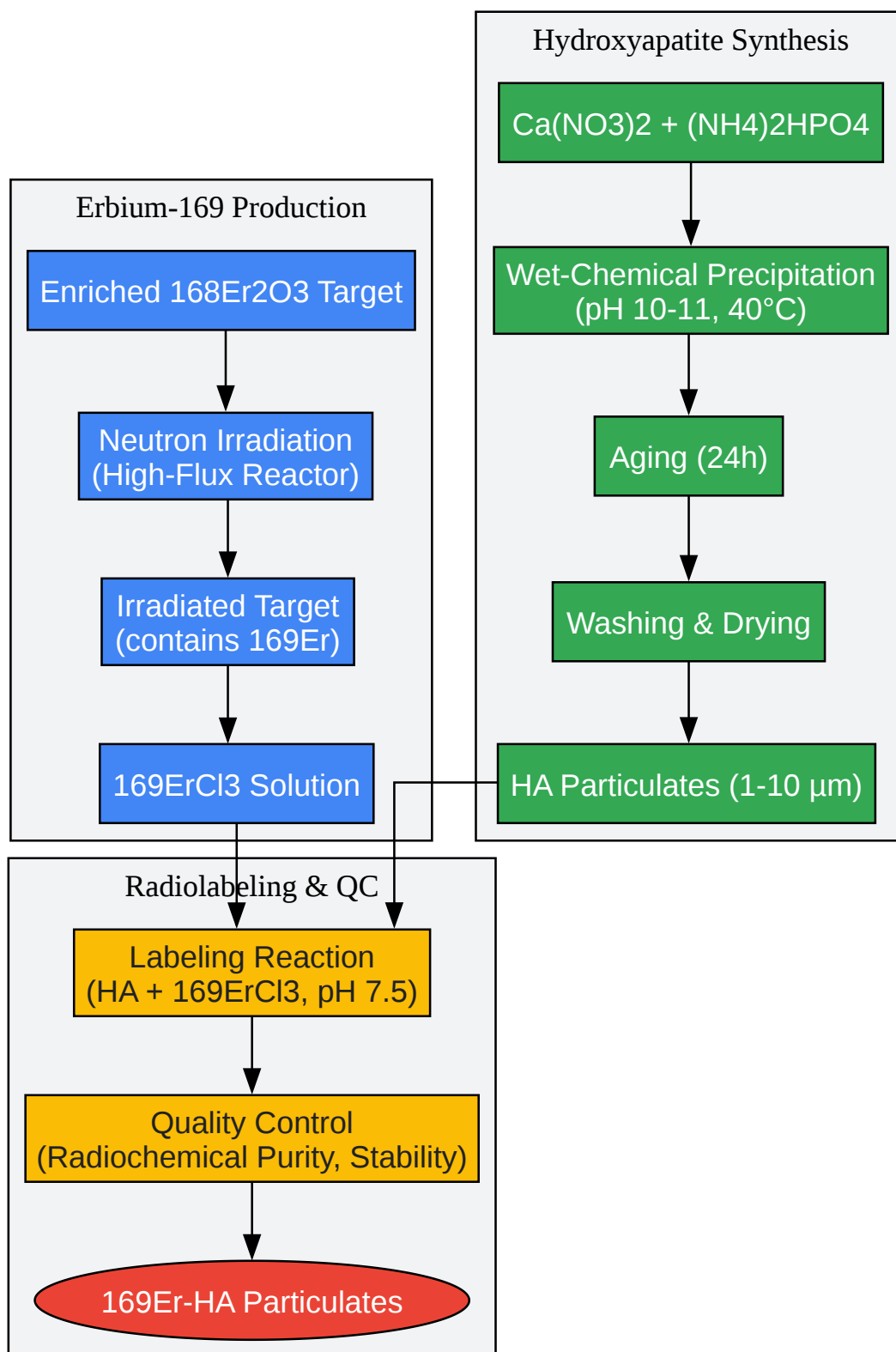
Table 3: Synthesis and Characterization of ^{169}Er -HA Particulates

Parameter	Value	Reference(s)
HA Particle Size	1-10 μm	[1] [3]
Mass of HA per Batch	5 mg	[1] [2] [3]
Labeling pH	7.5	[1] [2] [3]
Radiochemical Purity	> 99%	[1] [2]
In Vitro Stability	Excellent in normal saline and human serum	[1] [2] [3]

Visualizations

Experimental Workflow

The overall workflow for the synthesis and quality control of ^{169}Er -HA particulates is depicted below.



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Caption: Workflow for the production of ^{169}Er -HA particulates.

Mechanism of Action in Radiosynoviorthesis

The therapeutic effect of ^{169}Er -HA particulates is initiated by their uptake into the synovial lining cells of the inflamed joint.



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Caption: Mechanism of action for ^{169}Er -HA in radiosynoviorthesis.

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